molecular formula C18H29N B2429327 N-(Cyclooctylmethyl)-3-isopropylbenzenamine CAS No. 1397185-77-1

N-(Cyclooctylmethyl)-3-isopropylbenzenamine

Cat. No.: B2429327
CAS No.: 1397185-77-1
M. Wt: 259.437
InChI Key: VWSHWVYYCXKKAC-UHFFFAOYSA-N
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Description

N-(Cyclooctylmethyl)-3-isopropylbenzenamine is an organic compound that belongs to the class of anilines. This compound features a cyclooctylmethyl group attached to the nitrogen atom of the aniline, and a propan-2-yl group attached to the third carbon of the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclooctylmethyl)-3-isopropylbenzenamine typically involves the following steps:

    Formation of Cyclooctylmethyl Chloride: Cyclooctanol is reacted with thionyl chloride to form cyclooctylmethyl chloride.

    N-Alkylation of Aniline: The cyclooctylmethyl chloride is then reacted with 3-propan-2-ylaniline in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclooctylmethyl)-3-isopropylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

N-(Cyclooctylmethyl)-3-isopropylbenzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclooctylmethyl)-3-isopropylbenzenamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylmethyl)-3-propan-2-ylaniline
  • N-(Cyclopentylmethyl)-3-propan-2-ylaniline
  • N-(Cyclododecylmethyl)-3-propan-2-ylaniline

Uniqueness

N-(Cyclooctylmethyl)-3-isopropylbenzenamine is unique due to its larger cyclooctylmethyl group, which can impart different steric and electronic properties compared to its smaller counterparts. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyclooctylmethyl)-3-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N/c1-15(2)17-11-8-12-18(13-17)19-14-16-9-6-4-3-5-7-10-16/h8,11-13,15-16,19H,3-7,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSHWVYYCXKKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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